Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate

Lipophilicity Drug Design Medicinal Chemistry

Researchers requiring a versatile aryl ketone ester building block with a bromine handle for cross-coupling often face purity and supply chain inconsistencies. Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate (CAS 898776-88-0) offers a reliable 97% purity and orthogonal reactivity profile. • Enables Suzuki-Miyaura coupling for biaryl library synthesis. • Orthogonal ester and bromoarene groups reduce protection/deprotection steps. • CNS-penetrant physicochemical profile (XLogP 4, TPSA 43.4 Ų).

Molecular Formula C16H21BrO3
Molecular Weight 341.24 g/mol
CAS No. 898776-88-0
Cat. No. B1343579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate
CAS898776-88-0
Molecular FormulaC16H21BrO3
Molecular Weight341.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)C)Br
InChIInChI=1S/C16H21BrO3/c1-3-20-16(19)8-6-4-5-7-15(18)13-10-9-12(2)14(17)11-13/h9-11H,3-8H2,1-2H3
InChIKeyQEXXJTDLURGZDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate Overview


Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate (CAS 898776-88-0) is an organic compound belonging to the class of aryl ketone esters. It features a heptanoate chain terminating in an ethyl ester and a 3-bromo-4-methylphenyl ketone moiety, with the molecular formula C16H21BrO3 and a molecular weight of 341.24 g/mol [1]. This compound is characterized by the presence of a bromine atom on the aromatic ring, which serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, and a 7-oxoheptanoate backbone that contributes to its lipophilic nature . It is primarily utilized as a synthetic intermediate or building block in medicinal chemistry and materials science, where its specific substitution pattern and halogenation enable the construction of complex molecular architectures that cannot be accessed via non-halogenated or differently substituted analogs.

Bromoarene building block for cross-coupling
Orthogonal reactivity: ester + bromide
Lipophilic scaffold for partitioning studies

Key Structural Determinants: Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate


Generic substitution of Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate with other ethyl 7-oxoheptanoate derivatives is precluded by the unique electronic, steric, and reactivity profile conferred by its specific 3-bromo-4-methylphenyl substitution. Unlike unsubstituted phenyl or simple para-methylphenyl analogs, the presence of the bromine atom introduces a site for orthogonal chemical elaboration via cross-coupling [1], while the combined bromo and methyl substituents modulate the compound's lipophilicity (XLogP3-AA = 4) and conformational flexibility (9 rotatable bonds) in a manner not achievable with alternative substitution patterns . These differences directly impact the compound's performance as a building block in multi-step syntheses, where the ability to selectively functionalize the aryl halide or adjust physicochemical properties is critical for downstream success. Consequently, attempts to replace this compound with a non-halogenated or differently substituted analog would compromise synthetic strategy, alter product physicochemical properties, or require additional steps to reintroduce the desired functionality, thereby increasing cost and complexity.

! Non-halogenated analogs lack the bromine handle, precluding cross-coupling diversification.
! Alternative substitution patterns (e.g., para-methylphenyl) shift lipophilicity and conformational profile, altering partitioning behavior.
! Lower purity grades may introduce impurities that compromise multi-step synthesis reproducibility.

Key Differentiators: Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate


Higher Lipophilicity vs. Phenyl Analogs

The computed lipophilicity (XLogP3-AA) of Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate is 4, as reported by PubChem [1]. In contrast, the unsubstituted phenyl analog ethyl 7-oxo-7-phenylheptanoate (CAS 112665-41-5) exhibits a lower predicted XLogP of approximately 3.2 (based on fragment-based calculation or comparable series trends) , and the para-methylphenyl analog ethyl 7-(4-methylphenyl)-7-oxoheptanoate (CAS 122115-49-5) has an estimated XLogP of approximately 3.7 . This difference of 0.8 log units (relative to phenyl) corresponds to a ~6-fold increase in partition coefficient, indicating significantly greater lipophilicity for the target compound.

Lipophilicity Comparison
Class-level
XLogP 4 vs phenyl analog ~3.2 — 0.8 log units higher, ~6-fold partition increase
Supports lipophilicity-driven partitioning studies and membrane permeability assessment
Computed by XLogP3; experimental validation advised
Lipophilicity Drug Design Medicinal Chemistry

Bromine-Mediated Cross-Coupling Advantage

The presence of a bromine atom on the aromatic ring of Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate enables participation in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. This synthetic capability is absent in non-halogenated analogs like ethyl 7-oxo-7-phenylheptanoate (CAS 112665-41-5) and ethyl 7-(4-methylphenyl)-7-oxoheptanoate (CAS 122115-49-5). Class-level data indicate that bromoarenes typically undergo Suzuki-Miyaura coupling with aryl boronic acids to afford biaryl products in yields ranging from 75% to 95% under standard conditions [1]. The target compound's bromine atom is thus a crucial functional handle for late-stage diversification and library synthesis.

Cross-Coupling Reactivity
Class-level
Bromoarene enables Suzuki, Heck, Buchwald-Hartwig couplings; non-halogenated analogs inert
Supports orthogonal diversification in synthesis library construction
Class-level data; specific yields require experimental verification
Cross-Coupling Synthetic Methodology Building Block

Higher Purity Specification

The target compound is commercially available with a stated purity of 97% from abcr GmbH (Product AB367897) . In contrast, many alternative suppliers of structurally related ethyl 7-oxoheptanoate derivatives (e.g., ethyl 7-oxo-7-phenylheptanoate from AKSci, ethyl 7-(4-methylphenyl)-7-oxoheptanoate from AKSci) offer a minimum purity specification of 95% . This 2% absolute increase in purity corresponds to a 40% reduction in maximum potential impurity content (from 5% to 3%), which is critical for reactions sensitive to impurities or when high yields and reproducibility are paramount.

Purity Specification
Head-to-head
97% (abcr) vs. 95% common grade — 2 pp higher, ~40% reduction in max impurity
Supports batch-to-batch consistency and reduces impurity-related side reactions
Vendor specification; verify with certificate of analysis
Purity Quality Control Reproducibility

Enhanced Conformational Flexibility

The target compound possesses 9 rotatable bonds, as computed by PubChem [1]. This value is higher than that of ethyl 7-oxo-7-phenylheptanoate (CAS 112665-41-5), which has 7 rotatable bonds (calculated based on its structure, which lacks the methyl and bromo substituents on the aromatic ring) . The additional rotatable bonds in the target compound arise from the heptanoate chain and the ethyl ester, which are common to both molecules; the difference is due to the extra substituents on the aromatic ring. The increased conformational flexibility may allow the compound to adopt a wider range of biologically relevant conformations when used as a fragment or scaffold.

Conformational Flexibility
Cross-study
9 rotatable bonds vs. 7 (phenyl analog) — 2 additional bonds
Supports conformational analysis and docking studies in fragment-based design
Computed; may influence binding entropy in silico
Conformational Flexibility Molecular Docking Structure-Activity Relationship

Favorable TPSA for Oral Bioavailability

The topological polar surface area (TPSA) of Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate is 43.4 Ų, as computed by PubChem [1]. This value falls well below the widely accepted threshold of 140 Ų for good oral bioavailability (Veber rules) and is comparable to the TPSA of the phenyl analog (estimated 43.4 Ų for ethyl 7-oxo-7-phenylheptanoate) [2]. However, the target compound's higher lipophilicity (XLogP = 4) combined with this moderate TPSA positions it within a favorable region of the lipophilicity–polarity space for passive membrane permeability, which is not the case for less lipophilic analogs.

TPSA & Permeability
Class-level
TPSA 43.4 Ų — well below 140 Ų threshold for oral absorption
Supports permeability prediction and drug-likeness assessment in research
Computed; in vitro permeability assays recommended
TPSA Drug-Likeness Pharmacokinetics

Greater Molecular Complexity for Fragment Growth

The molecular weight of Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate is 341.24 g/mol [1]. This is significantly higher than that of its closest non-halogenated analogs: ethyl 7-oxo-7-phenylheptanoate (248.32 g/mol) and ethyl 7-(4-methylphenyl)-7-oxoheptanoate (262.34 g/mol) . The additional mass of 92.92 g/mol and 78.90 g/mol, respectively, is primarily due to the bromine atom (79.9 g/mol) and the extra methyl group (14 g/mol). In fragment-based drug design, this increased molecular weight corresponds to a more advanced starting point that incorporates additional chemical information and complexity, potentially reducing the number of synthetic steps required to reach lead-like molecules.

Molecular Complexity
Head-to-head
MW 341.24 g/mol vs. 248.32 (phenyl) and 262.34 (4-methylphenyl) — +79–93 g/mol
May support fragment growth strategies with greater chemical information
Higher MW may affect fragment-linking; evaluate per project
Molecular Weight Fragment-Based Drug Design Chemical Space

Optimal Use Cases: Ethyl 7-(3-bromo-4-methylphenyl)-7-oxoheptanoate


Biaryl Synthesis via Suzuki-Miyaura Coupling

The bromine atom on the aromatic ring serves as a reactive site for palladium-catalyzed Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids. This transformation enables the rapid generation of biaryl ketone ester libraries for structure-activity relationship (SAR) studies in medicinal chemistry [1]. Given the typically high yields (>80%) reported for bromoarenes in Suzuki reactions [2], this compound is particularly well-suited for high-throughput parallel synthesis and the construction of diverse chemical space.

Lipophilic Fragment for CNS Drug Discovery

With an XLogP of 4 and a TPSA of 43.4 Ų, this compound falls within an optimal physicochemical space for passive blood-brain barrier penetration [1][2]. Its higher lipophilicity relative to non-halogenated analogs (Δ0.8 log units) makes it a preferred fragment for the design of CNS-penetrant small molecules, where increased membrane permeability is desirable. Researchers aiming to target neurological disorders may select this compound over less lipophilic alternatives to improve brain exposure.

Orthogonal Functionalization in Total Synthesis

The presence of both an ester and a bromoarene moiety allows for sequential, orthogonal functionalization. The ethyl ester can be hydrolyzed to a carboxylic acid for amide coupling, while the bromine atom remains intact for subsequent cross-coupling [1]. This orthogonal reactivity reduces the number of protection/deprotection steps in complex syntheses and is a key reason to select this compound over analogs lacking the bromine handle [2].

High-Purity Intermediate for Process Chemistry

The availability of this compound at 97% purity (abcr) [1], compared to the more common 95% grade for related esters, ensures higher reproducibility in multi-kilogram scale reactions [2]. Process chemists and contract research organizations (CROs) requiring stringent impurity control for GLP or GMP campaigns may opt for this higher-purity material to minimize side-product formation and simplify downstream purification.

Application
Selection Property
Validation Focus
Biaryl synthesis via Suzuki coupling
Bromoarene coupling handle
Cross-coupling yield and scope
CNS-penetrant fragment studies
Lipophilicity–TPSA balance
Permeability assay and BBB prediction
Orthogonal multi-step synthesis
Ester + bromide reactivity
Sequential reaction compatibility
High-purity process intermediate
Purity specification
Impurity profile and batch consistency

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